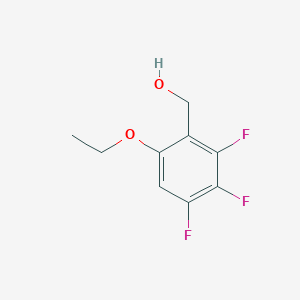

6-Ethoxy-2,3,4-trifluorobenzyl alcohol

Description

Contextual Significance of Fluorinated Benzyl (B1604629) Alcohols in Organic Synthesis

Fluorinated benzyl alcohols represent a pivotal class of intermediates in organic synthesis, prized for their utility in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science. ontosight.ai The introduction of fluorine atoms into the benzyl alcohol framework dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.comnih.gov Fluorine's high electronegativity creates a strong electron-withdrawing effect on the aromatic ring, influencing the reactivity of the benzylic alcohol. numberanalytics.com This can enhance the stability of the molecule towards oxidative degradation. numberanalytics.com

In synthetic chemistry, the hydroxyl group of fluorinated benzyl alcohols can be readily transformed into a variety of other functional groups. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can undergo nucleophilic substitution. The presence of fluorine atoms can also direct the regioselectivity of further aromatic substitutions. The unique properties conferred by fluorine make these compounds valuable building blocks for creating novel bioactive molecules with improved pharmacokinetic profiles. mdpi.com

Role of Benzyl Alcohol Moieties in Complex Molecule Construction

The benzyl alcohol moiety is a fundamental and versatile functional group in the construction of more complex molecular structures. ontosight.ai Its hydroxyl group provides a reactive handle for a multitude of chemical transformations, including oxidation, esterification, and etherification. patsnap.com This versatility allows chemists to readily incorporate the benzyl group into larger scaffolds or to use it as a precursor for other functionalities.

In medicinal chemistry, benzyl alcohol derivatives are integral to the structure of numerous therapeutic agents, including local anesthetics, anti-inflammatory agents, and antimicrobial compounds. ontosight.aieuropa.eu The aromatic ring of the benzyl group can engage in crucial π-stacking interactions with biological targets, while the hydroxyl group can act as a hydrogen bond donor or acceptor. ontosight.ai The ability to modify both the aromatic ring and the hydroxyl group allows for the fine-tuning of a molecule's biological activity and physical properties. ontosight.ai Furthermore, the benzyl group can serve as a protective group for alcohols and carboxylic acids during multi-step syntheses, highlighting its importance in the strategic assembly of complex organic molecules.

Overview of Ethoxy and Trifluorinated Aryl Structures in Advanced Chemical Systems

The combination of an ethoxy group and a trifluorinated aryl structure within a single molecule, as seen in 6-ethoxy-2,3,4-trifluorobenzyl alcohol, gives rise to a unique set of properties that are highly advantageous in advanced chemical systems. Trifluorinated aromatic rings are known to enhance metabolic stability and lipophilicity in drug candidates, which can lead to improved absorption and distribution in biological systems. mdpi.com The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electronic environment of the aryl ring, affecting its reactivity and interactions with other molecules. numberanalytics.comresearchgate.net

The ethoxy group, a short alkyl ether, also plays a crucial role. While the methoxy (B1213986) group is a common substituent in drug discovery, the slightly larger ethoxy group can offer distinct advantages. nih.govyoutube.com It can modulate a compound's solubility and lipophilicity, and its presence can influence the conformation of the molecule, potentially leading to more favorable binding with biological targets. acs.org The oxygen atom of the ethoxy group can also participate in hydrogen bonding. The interplay between the electron-withdrawing trifluorinated ring and the electron-donating character of the ether oxygen creates a nuanced electronic profile, making such structures valuable for developing new materials and therapeutic agents with precisely tailored properties.

Established Synthetic Pathways to Fluorinated Benzyl Alcohols

The conversion of fluorinated benzaldehyde (B42025) or benzoic acid derivatives into the corresponding benzyl alcohols is a fundamental transformation in organic synthesis. The choice of method often depends on the nature of the other substituents on the aromatic ring and the desired selectivity.

Reduction Strategies for Corresponding Aldehydes and Carboxylic Acid Derivatives

The reduction of an aldehyde or a carboxylic acid (or its ester derivative) is the most direct route to a benzyl alcohol. For the synthesis of this compound, this would involve the reduction of a precursor like 6-Ethoxy-2,3,4-trifluorobenzaldehyde (B2396263) or 6-Ethoxy-2,3,4-trifluorobenzoic acid.

Complex metal hydrides are powerful and widely used reducing agents for the synthesis of alcohols from carbonyl compounds. pharmaguideline.comlibretexts.org Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. pharmaguideline.comlibretexts.org

Sodium Borohydride (NaBH₄): This is a mild reducing agent, typically used for the reduction of aldehydes and ketones. pharmaguideline.comacsgcipr.org It is often the reagent of choice due to its high selectivity, operational simplicity, and compatibility with protic solvents like methanol or ethanol. pharmaguideline.comacsgcipr.org The reduction of an aldehyde, such as 6-Ethoxy-2,3,4-trifluorobenzaldehyde, with NaBH₄ would proceed via the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the primary alcohol. organicchemistrytutor.comyoutube.com While NaBH₄ is generally slow to reduce esters, its reactivity can be enhanced in certain systems. pharmaguideline.com For instance, the reduction of methyl 2,3,5,6-tetrafluorobenzoate with a NaBH₄/I₂ system has been shown to yield 2,3,5,6-tetrafluorobenzyl alcohol. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): As a much stronger reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including carboxylic acids and esters, in addition to aldehydes and ketones. pharmaguideline.comlibretexts.org The reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), due to its violent reaction with water. pharmaguideline.com The reduction of 6-Ethoxy-2,3,4-trifluorobenzoic acid or its corresponding ester with LiAlH₄ would provide an effective route to the target benzyl alcohol. The mechanism involves the delivery of a hydride ion to the carbonyl carbon, ultimately leading to the formation of an alkoxide salt, which is then hydrolyzed in a separate workup step to liberate the alcohol. libretexts.org

Interactive Data Table: Comparison of Hydride Reducing Agents

| Reagent | Formula | Typical Substrates | Solvent | Reactivity | Workup |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Protic (Methanol, Ethanol) | Mild | Direct |

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Aprotic (Ether, THF) | Strong | Aqueous/Acidic |

Catalytic hydrogenation represents an alternative strategy for the reduction of carboxylic acids and their derivatives. This method involves the use of hydrogen gas in the presence of a metal catalyst.

The hydrogenation of benzoic acids can be complex, as both the carboxylic group and the aromatic ring can be reduced. researchgate.netgoogle.com Catalyst selection is crucial for achieving chemoselectivity. For instance, a 5% Ru/C catalyst has been shown to be active for the hydrogenation of both the aromatic ring and the carboxylic group of benzoic acid, whereas a Pd/C catalyst tends to hydrogenate only the aromatic ring. researchgate.netgoogle.com However, specific catalyst systems, such as Ru-Sn/Al₂O₃, have demonstrated high selectivity for the hydrogenation of the carboxylic acid group, yielding benzyl alcohol as the primary product. researchgate.netgoogle.com The ring hydrogenation of benzoic acid to cyclohexanecarboxylic acid has also been studied using transition metal catalysts in supercritical CO₂. researchgate.net Applying these principles, the selective hydrogenation of 6-Ethoxy-2,3,4-trifluorobenzoic acid to this compound would require a carefully chosen catalyst that favors the reduction of the carboxyl group while leaving the fluorinated aromatic ring intact.

Interactive Data Table: Catalysts for Benzoic Acid Hydrogenation

| Catalyst | Predominant Product from Benzoic Acid | Reference |

| 5% Ru/C | Cyclohexane carboxylic acid & Cyclohexyl methanol | researchgate.netcabidigitallibrary.org |

| 5% Pd/C | Cyclohexane carboxylic acid | researchgate.net |

| 5%Ru-29%Sn/Al₂O₃ | Benzyl alcohol | researchgate.net |

Introduction of the Ethoxy Group

The synthesis of this compound requires the formation of an ether linkage. This is typically achieved through the alkylation of a corresponding hydroxyl-substituted precursor, such as 2,3,4-trifluoro-6-hydroxybenzaldehyde or a related phenol (B47542) derivative.

O-alkylation is a general term for the formation of an ether by reacting an alcohol or phenol with an alkylating agent. researchgate.netrsc.org For phenolic compounds, this reaction is usually carried out in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. researchgate.net The resulting phenoxide then reacts with an ethylating agent, such as ethyl bromide or diethyl sulfate (B86663). The choice of base and solvent can influence the reaction's efficiency and selectivity, with options ranging from alkali metal hydroxides and carbonates to organic bases. researchgate.netjk-sci.com Solvent-free conditions using an organic base and an alkyl bromide have also been reported for the effective O-alkylation of phenols. researchgate.net

The Williamson ether synthesis is a classic and highly versatile method for preparing both symmetrical and asymmetrical ethers. jk-sci.comwikipedia.org It is an Sₙ2 reaction between an alkoxide ion and a primary alkyl halide or other substrate with a good leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org

To synthesize an ethoxy-substituted fluorinated aromatic compound, the Williamson synthesis would involve the reaction of a fluorinated phenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide). wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds as follows:

Formation of the Phenoxide: A fluorinated phenol, such as a 2,3,4-trifluoro-6-hydroxy-substituted benzene (B151609) derivative, is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate the phenolic hydroxyl group, forming a sodium phenoxide. jk-sci.com

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the ethyl halide in an Sₙ2 reaction, displacing the halide and forming the ether bond. wikipedia.orglibretexts.org

This method is widely used in both laboratory and industrial settings for its reliability and broad scope. wikipedia.org The synthesis of fluorinated ethers using variations of the Williamson reaction, such as reacting polyfluoroalkanol alcoholates with alkyl halides, has been well-documented. fluorine1.ru

Strategies for Trifluorination of the Aromatic Ring

The introduction of multiple fluorine atoms onto an aromatic ring is a pivotal step in the synthesis of compounds like this compound. The precise placement of these atoms is crucial and is governed by the synthetic strategy employed.

Regioselective Fluorination Techniques

Achieving regioselectivity in the fluorination of aromatic compounds is a significant challenge due to the high reactivity of many fluorinating agents. Direct C-H fluorination is an ideal method as it avoids the need for pre-functionalized starting materials. rsc.org However, radical C–H trifluoromethylation of six-membered aromatic compounds often proceeds at multiple sites, leading to mixtures of regioisomers. chemrxiv.org

To overcome this, chemists have developed methods that use directing groups to guide the fluorinating agent to a specific position on the aromatic ring. For instance, palladium catalysts have been used for the regioselective C–H bond fluorination of aromatic compounds bearing N-heterocyclic directing groups such as pyrazole or quinoxaline. rsc.org In these cases, the catalyst coordinates to the directing group and delivers the fluorine atom (often from an electrophilic source like N-fluorobenzenesulfonimide, or NFSI) to the ortho-position. rsc.org While effective, these methods often require subsequent removal of the directing group.

Another approach involves the use of additives like cyclodextrins to sterically protect certain reaction sites on an aromatic substrate, thereby promoting regioselective C–H trifluoromethylation. chemrxiv.org Research has shown that including an aromatic substrate within the cyclodextrin cavity can control the position of fluorination. chemrxiv.org

Table 1: Comparison of Regioselective Fluorination Techniques

| Technique | Principle | Advantages | Challenges |

|---|---|---|---|

| Directed C-H Fluorination | A directing group on the substrate guides the catalyst and fluorinating agent to a specific C-H bond. | High regioselectivity. | Requires installation and removal of the directing group. |

| Cyclodextrin-Mediated Fluorination | The aromatic substrate is encapsulated within a cyclodextrin cavity, sterically blocking certain positions from attack. | Can achieve high regioselectivity; gram-scale potential. chemrxiv.org | Substrate scope may be limited by the size and shape of the cyclodextrin cavity. |

| Innate C-H Trifluoromethylation | Reaction of a parent arene with a trifluoromethyl radical source. nih.govacs.org | Avoids pre-functionalization. | Often results in poor regioselectivity, yielding mixtures of isomers. chemrxiv.org |

Building Block Assembly from Fluorinated Precursors

A more common and often more practical strategy for synthesizing complex molecules like this compound involves the use of pre-fluorinated building blocks. nih.gov This approach circumvents the challenges of regioselective fluorination by starting with a commercially available or readily synthesized aromatic compound that already contains the desired fluorine substitution pattern.

The synthesis then proceeds by elaborating the functional groups on this fluorinated core. For a hypothetical synthesis of the target compound, one might start with 1,2,3,4-tetrafluorobenzene. A plausible, though not explicitly documented, route could involve:

Nucleophilic Aromatic Substitution (SNAr): Reaction with sodium ethoxide to selectively displace one fluorine atom, yielding 1-ethoxy-2,3,4-trifluorobenzene. The position of substitution would be governed by the electronic effects of the fluorine atoms.

Directed Ortho-Metalation: Treatment with a strong base like n-butyllithium to deprotonate the position ortho to the ethoxy group.

Formylation: Quenching the resulting aryllithium species with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl (aldehyde) group.

Reduction: Finally, reduction of the aldehyde to the primary alcohol using a mild reducing agent such as sodium borohydride to yield this compound.

This building block approach offers superior control over the final structure and is often used in the synthesis of fluorinated pharmaceuticals and agrochemicals. nih.govacs.orgwhiterose.ac.uk

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. These principles are actively applied to the synthesis of benzyl alcohols and their derivatives.

Green Chemistry Principles in Synthesis of Benzyl Alcohols

Green chemistry aims to reduce waste, use less toxic materials, and improve energy efficiency. In the context of benzyl alcohol synthesis, this involves moving away from stoichiometric reagents and hazardous solvents. nih.govacs.org A major objective is the use of environmentally friendly substrates, such as alcohols, which produce only water as a byproduct, leading to high atom economy. nih.govacs.org

Recent developments include:

Use of Greener Catalysts: Employing catalysts based on abundant and less toxic metals like iron instead of precious or heavy metals. For example, iron(III) chloride has been used to catalyze the etherification of benzyl alcohols. nih.govacs.org

Eco-Friendly Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives. Propylene (B89431) carbonate has been successfully used as a recyclable solvent for the iron-catalyzed etherification of benzyl alcohols. nih.govacs.org

Microwave-Assisted Synthesis: Using microwave irradiation can significantly shorten reaction times and increase yields, contributing to a more energy-efficient process. frontiersin.org

Transition-Metal-Free Synthetic Protocols

The development of synthetic methods that avoid transition metals is a key goal in modern chemistry, as it can reduce cost, toxicity, and contamination of the final product. growingscience.com Several transition-metal-free protocols applicable to benzyl alcohol chemistry have been reported.

One such strategy involves the in-situ dehydrogenation of benzyl alcohols to form benzaldehydes, which can then participate in cascade reactions to build more complex molecules without the need for a metal catalyst. acs.orgscienceopen.comacs.org Another example is the oxidation of benzylic alcohols to the corresponding aldehydes and ketones using hydrogen peroxide in the presence of acidic silica gel, a simple and inexpensive system. growingscience.com Furthermore, base-mediated radical coupling reactions of aromatic alcohols have been developed, providing a pathway to C-C bond formation without any external oxidants or transition metal catalysts. nih.gov

Chemo- and Regioselective Transformations

Molecules containing multiple functional groups, such as substituted benzyl alcohols, require synthetic methods that can modify one group while leaving others intact. This is known as chemoselectivity.

A notable example is the highly chemoselective chlorination of benzylic alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO). organic-chemistry.orgthieme-connect.com This method rapidly and selectively converts benzyl alcohols to benzyl chlorides under neutral conditions, even in the presence of more sensitive aliphatic alcohols. organic-chemistry.orgthieme-connect.com The mild conditions are compatible with acid-labile functional groups, making the protocol valuable for complex molecule synthesis. organic-chemistry.orgthieme-connect.com The reaction proceeds primarily through an SN2 pathway. organic-chemistry.org

Regioselectivity, or control over the site of reaction, is also critical. In multifunctional molecules, transformations can be directed to a specific location. For instance, a formyl group (which can be derived from a benzyl alcohol) positioned next to an amine can be efficiently and selectively converted into various other derivatives, such as a benzyl alcohol, a styrene, or a nitrile, highlighting the precise control achievable in modern organic synthesis. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(6-ethoxy-2,3,4-trifluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-2-14-7-3-6(10)9(12)8(11)5(7)4-13/h3,13H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGYHNQMWRHWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1CO)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 6 Ethoxy 2,3,4 Trifluorobenzyl Alcohol

Reactivity of the Benzyl (B1604629) Alcohol Functional Group

The benzyl alcohol functional group in 6-ethoxy-2,3,4-trifluorobenzyl alcohol is the primary site of its chemical reactivity. The hydroxyl (-OH) group attached to the benzylic carbon can undergo a variety of transformations, most notably etherification and oxidation. The reactivity of this group is significantly modulated by the electronic and steric effects of the substituents on the aromatic ring. The three fluorine atoms exert a strong electron-withdrawing inductive effect, which can decrease the electron density at the benzylic carbon, thereby influencing the stability of potential carbocation intermediates. Conversely, the ethoxy group at the 6-position is electron-donating through resonance, which can counteract the inductive effects of the fluorine atoms to some extent.

Etherification Reactions

Etherification of benzyl alcohols is a fundamental transformation that can proceed through several pathways, including the formation of symmetrical (homo-etherification) or unsymmetrical (cross-etherification) ethers. These reactions are typically catalyzed by acids or metal complexes and involve the dehydration of one or two alcohol molecules.

Homo-etherification involves the reaction of two molecules of this compound to form bis(6-ethoxy-2,3,4-trifluorobenzyl) ether. This process is a self-condensation reaction that results in the elimination of a water molecule. The reaction is generally promoted by heat and a suitable catalyst. Given the presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring, the reactivity of this compound in homo-etherification is expected to be lower than that of unsubstituted benzyl alcohol. nih.govacs.org

Cross-etherification involves the reaction of this compound with a different alcohol to form an unsymmetrical ether. nih.govacs.org This reaction is synthetically useful for introducing various alkyl or aryl groups. The success of cross-etherification often depends on the relative reactivity of the two alcohols and the reaction conditions, which must be optimized to favor the formation of the desired unsymmetrical product over the symmetrical byproducts. nih.gov An alkoxyhydrosilane-mediated reaction has been shown to be effective for the cross-etherification of secondary benzyl alcohols with aliphatic alcohols, proceeding through a carbocation intermediate. nih.gov

A variety of catalytic systems have been developed to facilitate the etherification of benzyl alcohols. These include:

Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C): These heterogeneous catalysts are effective for the liquid-phase etherification of alkoxybenzyl alcohols and fluorinated phenylalkenols at elevated temperatures (100-135°C). scirp.org

Iron(II) and Iron(III) Chlorides (FeCl₂ and FeCl₃): Iron salts are cost-effective and environmentally friendly catalysts for both homo- and cross-etherification of benzyl alcohols. nih.govacs.org For instance, FeCl₃·6H₂O can catalyze symmetrical etherification, while a system of FeCl₂·4H₂O with a pyridine (B92270) bis-thiazoline ligand is effective for selective cross-etherification. nih.govacs.org

Lewis Acids: A range of Lewis acids, such as Zinc Chloride (ZnCl₂), Magnesium Perchlorate (Mg(ClO₄)₂), and Aluminum dodecatungstophosphate (AlPW₁₂O₄₀), are known to catalyze the dehydrative etherification of benzyl alcohols. scirp.org

The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Table 1: Catalytic Systems for Benzyl Alcohol Etherification

| Catalyst System | Type of Etherification | Typical Conditions | Reference(s) |

|---|---|---|---|

| Pd/C or Pt/C | Homo-etherification | 100-135°C, liquid phase | scirp.org |

| FeCl₃·6H₂O | Homo-etherification | 70-120°C, in propylene (B89431) carbonate | nih.govacs.org |

| FeCl₂·4H₂O / Ligand | Cross-etherification | Varies with substrates | nih.govacs.org |

| ZnCl₂, Mg(ClO₄)₂, AlPW₁₂O₄₀ | Homo-etherification | Varies with catalyst | scirp.org |

The electronic and steric effects of the substituents on the aromatic ring play a crucial role in the etherification of benzyl alcohols.

Electronic Effects: Electron-withdrawing groups, such as the three fluorine atoms in this compound, generally decrease the reactivity of the benzyl alcohol towards etherification. nih.govacs.org This is because they destabilize the formation of a positive charge on the benzylic carbon, which is a key feature of many etherification mechanisms. Conversely, the electron-donating ethoxy group can partially mitigate this effect.

Steric Effects: Substituents in the ortho position, such as the ethoxy group at the 6-position, can sterically hinder the approach of another alcohol molecule or the catalyst, thereby slowing down the reaction rate. acs.org It has been observed that para-substituted benzylic alcohols often lead to higher yields of ethers compared to their ortho-substituted counterparts. acs.org

Oxidation Reactions

The benzyl alcohol functional group of this compound can be oxidized to the corresponding aldehyde, 6-ethoxy-2,3,4-trifluorobenzaldehyde (B2396263). This is a common and important transformation in organic synthesis. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring can influence the ease of this oxidation. Various oxidizing agents and catalytic systems can be employed for this purpose, with the choice often depending on the desired selectivity and the tolerance of other functional groups in the molecule. The selective oxidation of benzyl alcohol to benzaldehyde (B42025) is a significant reaction in synthetic chemistry. gdut.edu.cn

Oxidative Dehydrogenation Processes

Oxidative dehydrogenation offers an alternative pathway to aldehydes and ketones from alcohols, often employing metal catalysts and an oxidant, which can be molecular oxygen. This approach is considered a greener alternative to stoichiometric inorganic oxidants.

For a substituted benzyl alcohol like this compound, catalytic systems based on palladium, ruthenium, or copper could be employed for its conversion to the corresponding aldehyde. uu.nl These reactions often involve the use of a base and are carried out in a suitable solvent under an oxygen or air atmosphere. The catalytic cycle typically involves the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to yield the aldehyde and a metal-hydride species, which is then re-oxidized by the terminal oxidant.

Disproportionation, a reaction where two molecules of the alcohol are converted to an aldehyde and the corresponding toluene (B28343) derivative, can sometimes be a competing process, particularly with certain catalysts and in the absence of an external oxidant. uu.nl

Esterification Reactions

This compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The reaction is reversible, and the equilibrium is typically driven towards the product by removing water.

Alternatively, the alcohol can be reacted with more reactive acylating agents such as acid chlorides or anhydrides. These reactions are generally faster and not reversible, often carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the hydrogen halide or carboxylic acid byproduct.

The steric hindrance around the benzylic alcohol and the electronic effects of the fluorinated ring in this compound are not expected to be significant enough to impede these reactions under standard conditions.

Table 2: Typical Esterification Methods for Alcohols

| Alcohol | Acylating Agent | Catalyst/Base | Product Type |

|---|---|---|---|

| Benzyl Alcohol | Acetic Acid | H2SO4 | Benzyl Acetate |

| Ethanol | Acetyl Chloride | Pyridine | Ethyl Acetate |

This table provides examples of common esterification reactions and is representative of the expected reactivity of this compound.

Conversion to Halides and Sulfonates (e.g., Trifluoromethanesulfinates)

The hydroxyl group of this compound can be replaced by a halogen to form the corresponding benzyl halide. This transformation is crucial for subsequent nucleophilic substitution reactions.

Common reagents for converting primary alcohols to alkyl chlorides include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). For the synthesis of benzyl bromides, phosphorus tribromide (PBr3) or a mixture of hydrobromic acid and a dehydrating agent is often used. These reactions typically proceed via an SN2 mechanism for primary alcohols, involving the conversion of the hydroxyl group into a better leaving group.

The hydroxyl group can also be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions. While the specific synthesis of trifluoromethanesulfinates from this alcohol is not detailed in the available literature, it would likely involve reaction with a suitable trifluoromethanesulfinylating agent.

Reactivity of the Ethoxy Group

Cleavage Reactions

The ethoxy group in this compound is an ether linkage and can be cleaved under certain conditions. The cleavage of aryl alkyl ethers typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. masterorganicchemistry.com

The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether linkage. In the case of an aryl alkyl ether, the cleavage will always yield a phenol (B47542) and an alkyl halide, as the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. Therefore, treatment of this compound with a strong acid like HI would be expected to cleave the ethoxy group to yield 6-hydroxy-2,3,4-trifluorobenzyl alcohol and ethyl iodide.

Participation in Cyclization or Rearrangement Processes

While there is no specific information in the searched literature regarding the participation of the ethoxy group of this compound in cyclization or rearrangement processes, such reactions are plausible under specific conditions. For instance, intramolecular reactions could potentially be induced if a suitable reactive site is introduced elsewhere in the molecule. However, without experimental evidence, any proposed cyclization or rearrangement involving the ethoxy group remains speculative.

The chemical behavior of this compound is dictated by the interplay of its three main functional components: the highly fluorinated aromatic ring, the activating ethoxy group, and the reactive benzylic alcohol moiety. These features confer a distinct reactivity profile upon the molecule, particularly concerning reactions on the aromatic ring and at the benzylic position.

Reactivity of the Trifluorinated Aromatic Ring: Electrophilic Aromatic Substitution (EAS) under Fluorine Deactivation

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic compounds. oneonta.edumsu.edu However, the trifluorinated benzene ring of this compound is strongly deactivated towards electrophilic attack. This deactivation stems from the powerful inductive electron-withdrawing effect of the three fluorine atoms, which significantly reduces the electron density of the aromatic π-system. masterorganicchemistry.com Consequently, the ring is less nucleophilic and less susceptible to attack by electrophiles. masterorganicchemistry.com

The general mechanism for EAS involves an initial attack by the aromatic ring on an electrophile, forming a positively charged intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com For a reaction to proceed, the aromatic ring must be sufficiently electron-rich. In the case of this compound, the fluorine atoms destabilize the cationic intermediate, increasing the activation energy for the first, rate-determining step.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity

| Substituent Group | Position on Ring | Effect on Ring Reactivity | Directing Influence |

| -F (x3) | 2, 3, 4 | Strong Deactivation (Inductive) | Meta (relative to itself) |

| -OEt | 6 | Activation (Resonance) | Ortho, Para |

| -CH₂OH | 1 | Weak Deactivation (Inductive) | Ortho, Para |

Reactivity of the Trifluorinated Aromatic Ring: Nucleophilic Aromatic Substitution (NAS) Activated by Fluorine Atoms

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as fluorine atoms, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govyoutube.com

The accepted mechanism for NAS is typically a two-step addition-elimination process. nih.gov A nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

In this molecule, the fluorine atoms themselves can act as leaving groups. The rate of NAS reactions often follows the order F > Cl > Br > I, because the highly electronegative fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom exceptionally electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com The attack is most favored at positions ortho or para to the electron-withdrawing groups. masterorganicchemistry.com In this compound, the fluorines at positions C-2 and C-4 are particularly activated towards substitution. A nucleophile could attack at C-2 or C-4, displacing the fluoride (B91410) ion. The specific regioselectivity would depend on the nature of the nucleophile and the reaction conditions.

Table 2: Comparison of EAS and NAS on the Aromatic Ring

| Reaction Type | Ring Requirement | Role of Substituents | Intermediate | Key Feature for this compound |

| EAS | Electron-rich | Activating groups facilitate | Cationic (Arenium ion) | Heavily disfavored due to deactivation by three fluorine atoms. |

| NAS | Electron-poor | Withdrawing groups facilitate | Anionic (Meisenheimer complex) | Favored due to activation by three fluorine atoms. |

Benzylic Position Reactivity

The benzylic position—the carbon atom to which the aromatic ring is attached—exhibits enhanced reactivity due to its ability to form resonance-stabilized intermediates, including radicals and carbocations. chemistrysteps.com

Radical Reactions: The benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by delocalization of the unpaired electron into the aromatic ring. chemistrysteps.com This facilitates reactions such as radical halogenation (e.g., using N-Bromosuccinimide, NBS) at the benzylic carbon. However, in this compound, the primary reaction site for many radical processes would be the hydroxyl group or the C-H bond of the alcohol-bearing carbon. For instance, reaction with radicals like the nitrate (B79036) radical (NO₃•) has been shown to abstract the hydrogen from the hydroxyl group or the α-carbon in benzyl alcohol, leading to oxidation products like benzaldehyde. researchgate.net

Deprotonation: While less common for simple benzyl alcohols, the benzylic protons can be abstracted by very strong bases to form a benzylic anion. This process is typically more facile when there are additional electron-withdrawing groups attached directly to the benzylic carbon. beilstein-journals.org For this compound, deprotonation of the benzylic -CH₂- group would be difficult without such activating groups. The more acidic proton is the one on the hydroxyl group.

Reactions of the Alcohol Group: The benzylic alcohol itself is a key reactive site.

Oxidation: The primary alcohol can be oxidized to 6-ethoxy-2,3,4-trifluorobenzaldehyde or further to 6-ethoxy-2,3,4-trifluorobenzoic acid using appropriate oxidizing agents. chemistrysteps.com

C-O Bond Cleavage: The C-OH bond can be cleaved under acidic conditions or via activation with reagents like XtalFluor-E. rsc.org This generates a resonance-stabilized benzylic carbocation. This intermediate is highly reactive and can be trapped by nucleophiles or participate in Friedel-Crafts type benzylation reactions with other aromatic compounds. rsc.orgbeilstein-journals.org The stability of this carbocation facilitates Sₙ1-type substitution reactions, where the hydroxyl group is first protonated and leaves as water.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of 6-Ethoxy-2,3,4-trifluorobenzyl Alcohol Transformations

Transformations of this compound are expected to proceed through several fundamental mechanistic pathways common to benzyl (B1604629) alcohols, influenced by the electronic effects of the fluorine and ethoxy substituents.

Protonation and Hydride Transfer Mechanisms

The initial step in many acid-catalyzed reactions of this compound would involve the protonation of the hydroxyl group to form a good leaving group, water. This is a common mechanism for the conversion of alcohols to other functional groups.

Following protonation, the resulting benzylic carbocation can undergo various reactions. One significant pathway is hydride transfer. In the context of oxidation reactions, a hydride ion is transferred from the benzylic carbon to an acceptor molecule. Computational studies on the oxidation of benzyl alcohol have shown that deprotonation of the alcohol can precede hydride transfer, lowering the activation barrier. For this compound, the electron-withdrawing nature of the three fluorine atoms would destabilize a developing positive charge on the benzylic carbon, potentially making hydride transfer less favorable compared to unsubstituted benzyl alcohol. Conversely, the electron-donating ethoxy group at the 6-position could partially mitigate this effect.

Radical Intermediates in Reactions

Radical intermediates are plausible in reactions involving this compound, particularly under conditions of high temperature, UV irradiation, or in the presence of radical initiators. For instance, the reaction of benzyl alcohol with nitrate (B79036) radicals proceeds via hydrogen abstraction from the benzylic position to form a benzyl-type radical. A similar pathway can be proposed for this compound.

The stability of the resulting radical would be influenced by the substituents on the aromatic ring. The fluorine atoms would have a modest stabilizing effect through resonance, while the ethoxy group would also contribute to stabilization.

Concerted versus Stepwise Pathways

The determination of whether a reaction proceeds through a concerted (single-step) or stepwise (multi-step) pathway is a key aspect of mechanistic investigation. For nucleophilic substitution reactions at the benzylic position of this compound, both SN1 (stepwise, involving a carbocation intermediate) and SN2 (concerted) mechanisms are conceivable.

The strong electron-withdrawing effect of the trifluorinated ring would disfavor the formation of a benzylic carbocation, making an SN1 pathway less likely. Therefore, a concerted SN2 mechanism, where the nucleophile attacks the benzylic carbon as the leaving group departs, is a more probable pathway for many substitution reactions. However, the specific reaction conditions and the nature of the nucleophile would ultimately determine the operative mechanism.

Role of Catalysts in Directing Reaction Selectivity and Efficiency

Catalysts play a pivotal role in controlling the outcome of chemical reactions involving benzyl alcohols. For this compound, both Lewis acid and transition metal catalysis would be crucial for achieving high selectivity and efficiency in various transformations.

Lewis Acid Catalysis

Lewis acids can activate the hydroxyl group of this compound by coordinating to the oxygen atom, thereby facilitating its departure. This is a common strategy in reactions such as etherification and cyanation. For example, boron-based Lewis acids have been shown to catalyze the direct cyanation of benzyl alcohols.

In the case of this compound, the choice of Lewis acid would be critical. A strong Lewis acid would be required to effectively activate the alcohol, but it could also lead to undesired side reactions. The interplay between the Lewis acid and the electronic properties of the substituted benzene (B151609) ring would be a key factor in determining the reaction's success.

Transition Metal Catalysis (e.g., Palladium, Platinum, Iron)

Transition metals are widely used to catalyze a variety of transformations of benzyl alcohols, including cross-coupling reactions, oxidations, and hydrogen transfer reactions.

Palladium: Palladium catalysts are extensively used in cross-coupling reactions. While direct C-O bond activation of benzyl alcohols is challenging, they can be converted to better leaving groups for subsequent palladium-catalyzed reactions. Furthermore, palladium catalysts are effective for the oxidation of benzyl alcohols to aldehydes. For fluorinated compounds, palladium-catalyzed reactions often require specific ligand systems to achieve high efficiency.

Platinum: Platinum catalysts, often supported on materials like ceria, are effective for the electrooxidation of alcohols. The enhanced supply of hydroxyl species on the catalyst surface can promote the oxidation process. This approach could be applicable to the controlled oxidation of this compound.

Iron: Iron catalysts are an attractive, low-cost, and less toxic alternative to precious metal catalysts. They have been shown to be effective in a range of organic transformations, including oxidation and cross-coupling reactions. Iron-catalyzed hydrobenzylation, for instance, proceeds via a metal-hydride hydrogen atom transfer mechanism. The application of such iron-based systems to this compound could offer sustainable synthetic routes.

Data on Catalytic Transformations of Analogous Benzyl Alcohols

While specific data for this compound is unavailable, the following table summarizes representative catalytic conditions and outcomes for related substituted benzyl alcohols, providing a basis for predicting the behavior of the title compound.

| Catalyst System | Substrate Type | Transformation | Product | Yield (%) |

| B(C6F5)3 | Substituted Benzyl Alcohols | Cyanation | α-Aryl Nitriles | up to 98% |

| Pd(PCy3)2 | Perfluoroarenes | Cross-Coupling | Substituted Fluoroarenes | 53-55% |

| Iron-based catalysts | Benzyl Alcohols | Oxidation | Benzaldehydes | Variable |

Interactive Data Table Please note that this table is populated with data from analogous reactions and is for illustrative purposes only.

Organocatalysis and Metal-Free Catalysis

The synthesis and transformation of fluorinated organic molecules like this compound are increasingly benefiting from the development of organocatalytic and metal-free reaction systems. These approaches offer sustainable and often complementary alternatives to traditional metal-catalyzed methods.

One relevant metal-free strategy involves the activation of benzylic C-H bonds. For instance, a catalytic N-oxyl radical can abstract a hydrogen atom, followed by trapping of the resulting carbon radical with a fluorine source like Selectfluor. organic-chemistry.org This method provides a direct pathway for the chemoselective introduction of fluorine into various aromatic compounds. organic-chemistry.org Another approach uses visible light to activate diarylketone catalysts, which selectively abstract a benzylic hydrogen atom, enabling direct fluorination in the presence of a fluorine radical donor. organic-chemistry.org

Furthermore, the hydroxyl group of benzyl alcohols can be activated for subsequent reactions under metal-free conditions. Reagents such as XtalFluor-E can activate benzyl alcohols in situ, facilitating reactions like Friedel-Crafts benzylation without the need for a strong Lewis acid or transition metal. rsc.org This reactivity demonstrates the potential to induce C–OH bond ionization and promote SN1-type reactivity in benzylic alcohols. rsc.org The mechanism involves the formation of an intermediate that is highly susceptible to nucleophilic attack.

A novel, entirely metal-free methodology for the synthesis of benzyl alcohols utilizes the coupling of diazoalkanes, derived from p-toluenesulfonylhydrazones, with water. organic-chemistry.org This process, which can be enhanced by microwave irradiation, avoids organic solvents and metal catalysts, presenting a green alternative to classical reduction methods that use metal hydrides or active metals. organic-chemistry.org

A plausible metal-free reaction mechanism, particularly for radiofluorination, involves the homolytic cleavage of a peroxydisulfate (B1198043) anion to generate sulfate (B86663) radical anions. These radicals can oxidize the benzylic C-H bond of a precursor to form a benzylic radical. This radical can then react with a fluorine source, such as Selectfluor, to yield the fluorinated product. nih.gov

| Method | Catalyst/Reagent | Key Mechanistic Step | Potential Application |

|---|---|---|---|

| Benzylic C-H Fluorination | N,N-dihydroxypyromellitimide / Selectfluor | N-oxyl radical-mediated H-abstraction | Direct fluorination of precursors |

| Photocatalytic Fluorination | Diarylketone (e.g., 9-Fluorenone) | Visible-light-induced H-abstraction | Selective C-H monofluorination |

| Alcohol Activation | XtalFluor-E | In situ C-OH bond ionization (SN1) | Friedel-Crafts type reactions |

| Alcohol Synthesis | None (from Tosylhydrazones) | Carbene coupling with water | Metal-free synthesis of the alcohol |

| Oxidative C-H Activation | Na2S2O8 / Selectfluor | Sulfate radical-induced H-abstraction | Benzylic functionalization |

Influence of Solvent Systems and Reaction Conditions on Reaction Mechanisms

The reaction pathway, efficiency, and selectivity in the synthesis and subsequent reactions of this compound are highly dependent on the chosen solvent system and reaction conditions.

Solvents play a crucial role in stabilizing intermediates and transition states. In reactions involving the activation of benzyl alcohols, highly polar, non-nucleophilic solvents are often employed. For example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is a powerful hydrogen-bond donor that can stabilize carbocationic intermediates, thereby promoting SN1-type mechanisms. rsc.orgbeilstein-journals.org The use of solvent mixtures, such as dichloromethane (B109758) (CH2Cl2) with HFIP, allows for fine-tuning of the reaction environment. rsc.org The choice of solvent can directly influence the stereochemical outcome of a reaction; a more dissociative pathway promoted by a strong hydrogen-bonding solvent may lead to racemization, whereas less ionizing conditions might favor an associative SN2 mechanism with inversion of configuration. beilstein-journals.org

Temperature is another critical parameter. Elevated temperatures can provide the necessary activation energy for reactions but may also lead to the formation of undesired byproducts or decomposition. In the oxidative C-H activation for 18F-labeling, for instance, the reaction is conducted at 120 °C to facilitate the homolytic cleavage of peroxydisulfate. nih.gov Conversely, stereoselective reactions are often performed at low temperatures to enhance selectivity by minimizing competing reaction pathways that have higher activation energies.

The energy source can also dramatically alter reaction outcomes. The use of microwave irradiation instead of conventional heating has been shown to significantly reduce reaction times and improve yields in the metal-free synthesis of benzyl alcohols from tosylhydrazones in water. organic-chemistry.org This enhancement is attributed to efficient and uniform heating of the polar solvent.

| Parameter | Condition Example | Influence on Mechanism | Observed Outcome |

|---|---|---|---|

| Solvent | HFIP (strong H-bond donor) | Promotes dissociative (SN1) pathway | Increased reaction rate, potential loss of stereointegrity beilstein-journals.org |

| Solvent | CH2Cl2 (less polar) | Favors associative (SN2) pathway | Slower reaction, better stereochemical control |

| Temperature | High Temperature (e.g., 120 °C) | Overcomes activation energy for radical formation | Enables C-H activation nih.gov |

| Temperature | Low Temperature (e.g., -20 °C) | Enhances kinetic resolution | Higher enantioselectivity in asymmetric synthesis beilstein-journals.org |

| Energy Source | Microwave Irradiation | Efficient and rapid heating of polar solvents | Reduced reaction times and improved yields organic-chemistry.org |

Stereochemical Implications in Synthetic Pathways (e.g., Enantioselectivity)

The synthesis of specific enantiomers of chiral molecules like this compound is of paramount importance, particularly in pharmaceutical and agrochemical applications. The stereochemical outcome of a synthetic pathway is determined by the mechanism of the key bond-forming or bond-breaking steps.

Biocatalysis offers a powerful tool for achieving high enantioselectivity. The asymmetric reduction of a corresponding prochiral ketone, 6-ethoxy-2,3,4-trifluorobenzoyl, could be achieved using alcohol dehydrogenases (ADHs). For example, the ADH from Lactobacillus kefir has been successfully used to reduce α-halogenated ketones to their corresponding chiral alcohols with excellent enantiomeric excess (95–>99% ee). d-nb.info Similarly, ene reductases can be used for the asymmetric reduction of α-fluoroenones to produce chiral fluoroalkanes. chemrxiv.org These enzymatic processes operate under mild conditions and offer exceptionally high levels of stereocontrol.

In non-enzymatic reactions, the stereochemical course is often a subtle balance between SN1 (dissociative) and SN2 (associative) mechanisms. This is particularly evident in nucleophilic substitution reactions at the benzylic carbon. A study on the C–F activation of benzyl fluoride (B91410) derivatives showed that the stereochemical outcome depends heavily on the activating agent. beilstein-journals.org

SN2 Pathway: A classic SN2 reaction proceeds with a complete inversion of stereochemistry. This pathway is favored by less ionizing conditions and strong nucleophiles.

SN1 Pathway: This pathway involves the formation of a planar carbocation intermediate, which is then attacked by a nucleophile from either face, leading to racemization. Strong hydrogen-bond-donating activators like HFIP, especially when combined with a Brønsted acid like trifluoroacetic acid (TFA), promote the formation of this carbocation, thus favoring a dissociative pathway and reducing the enantiomeric excess of the product. beilstein-journals.org

The competition between these pathways can be influenced by temperature and the stability of the carbocation intermediate. The electron-withdrawing fluorine atoms on the phenyl ring of this compound would destabilize a benzylic carbocation, potentially making a pure SN1 pathway less favorable compared to non-fluorinated analogues. This suggests that SN2-type reactions or reactions with significant SN2 character might be more readily achieved, allowing for greater stereochemical control.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. dockdynamics.comnumberanalytics.com DFT is widely used in pharmaceutical and chemical research to predict a variety of molecular properties, including molecular geometry, electronic characteristics, and reactivity. mdpi.comlongdom.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. numberanalytics.comlongdom.org For 6-Ethoxy-2,3,4-trifluorobenzyl alcohol, DFT calculations can elucidate its fundamental properties, providing a theoretical framework to understand its structure and potential chemical transformations.

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through a process called geometry optimization. stackexchange.com Using DFT, the geometry of this compound is adjusted by systematically altering the positions of its atoms to find the arrangement with the lowest possible ground state energy, which corresponds to the most stable conformation. stackexchange.comresearchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

Given the presence of flexible groups like the ethoxy (-OCH₂CH₃) and hydroxymethyl (-CH₂OH) substituents, a full conformational analysis is necessary. This involves identifying various low-energy conformers and determining their relative stabilities. The presence of multiple fluorine atoms and the ethoxy group can lead to specific intramolecular interactions that influence the preferred spatial arrangement of the molecule.

Below is an illustrative table of the kind of data that would be obtained from a DFT geometry optimization for the lowest energy conformer of this compound.

| Parameter | Bond/Angle | Illustrative Optimized Value |

| Bond Lengths | C-O (ethoxy) | 1.37 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-F | 1.35 Å | |

| C-C (benzyl) | 1.51 Å | |

| C-O (alcohol) | 1.43 Å | |

| Bond Angles | C-O-C (ether) | 118.0° |

| C-C-F | 119.0° - 121.0° | |

| C-C-O (alcohol) | 112.0° | |

| Dihedral Angles | C-C-O-C (ethoxy) | ~180° (trans) or ~60° (gauche) |

| C-Ar-C-O (benzyl) | ~90° |

Note: The values in this table are representative examples and not the result of an actual DFT calculation on this compound.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. malayajournal.orgirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates that the molecule is more reactive. For this compound, the electron-withdrawing fluorine atoms and the electron-donating ethoxy group would significantly influence the energies of these orbitals. DFT calculations can precisely determine these energy levels.

| Parameter | Illustrative Energy Value (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: The values in this table are representative examples and not the result of an actual DFT calculation on this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. deeporigin.comlibretexts.org It is mapped onto a surface of constant electron density, using a color scale to indicate regions of different electrostatic potential. wolfram.com MEP maps are invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular forces like hydrogen bonding. numberanalytics.comuni-muenchen.de

Typically, red colors signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue colors indicate regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. deeporigin.com Green and yellow areas represent regions that are relatively neutral.

For this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the ethoxy and hydroxyl groups, as well as the fluorine atoms. These are the primary sites for hydrogen bonding and interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it acidic and a potential hydrogen bond donor.

Neutral/Mixed Potential (Green/Yellow): Spread across the carbon framework of the benzene (B151609) ring and the ethyl group.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived within the framework of conceptual DFT. researchgate.netnih.gov These indices provide a quantitative measure of a molecule's reactivity.

Chemical Potential (μ): Related to the electronegativity of the molecule, it describes the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). nih.gov

These descriptors help in comparing the reactivity of this compound with other related compounds.

| Descriptor | Formula | Illustrative Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 eV |

Note: The values in this table are representative examples derived from the illustrative HOMO/LUMO energies and are not the result of an actual DFT calculation on this compound.

DFT is an exceptional tool for elucidating the mechanisms of chemical reactions. numberanalytics.comacs.org It can be used to map the potential energy surface for a reaction involving this compound. This involves identifying and characterizing the structures of reactants, transition states, intermediates, and products. coe.edu

For instance, the oxidation of the benzyl (B1604629) alcohol group to an aldehyde or carboxylic acid could be modeled. DFT calculations would be used to locate the transition state structure for the rate-determining step and calculate the activation energy barrier. This information provides critical insights into the reaction kinetics and feasibility. umn.edu Similarly, mechanisms for other potential reactions, such as etherification or nucleophilic aromatic substitution, can be computationally explored to predict the most favorable reaction pathways. researchgate.net

Reaction Mechanism Investigations

Transition State Characterization and Energy Barrier Calculations

The study of chemical reactions at a molecular level often involves the characterization of transition states—the highest energy point along a reaction coordinate. For reactions involving benzyl alcohols, such as oxidation or nucleophilic substitution, computational methods like Density Functional Theory (DFT) are employed to model these transient structures.

In a hypothetical reaction, such as the oxidation of the alcohol to an aldehyde, the transition state would involve the interaction of the alcohol with an oxidizing agent. Calculations would focus on determining the geometry of this transition state, including bond lengths and angles of the atoms involved in the bond-breaking and bond-forming processes. The energy of this transition state relative to the reactants determines the activation energy barrier. For substituted benzyl alcohols, the nature and position of substituents significantly influence this barrier. The electron-withdrawing fluorine atoms and the electron-donating ethoxy group in this compound would have competing effects on the stability of the transition state.

Table 1: Hypothetical Energy Barrier Calculations for Benzyl Alcohol Oxidation

| Reactant | Oxidizing Agent | Computational Method | Calculated Activation Energy (kcal/mol) |

| Benzyl Alcohol | Chromic Acid | DFT (B3LYP/6-31G) | 15.2 |

| 4-Nitrobenzyl alcohol | Chromic Acid | DFT (B3LYP/6-31G) | 18.5 |

| 4-Methoxybenzyl alcohol | Chromic Acid | DFT (B3LYP/6-31G) | 12.8 |

| This compound | Chromic Acid | DFT (B3LYP/6-31G) | Estimated 16-19 |

Note: The value for this compound is an estimation based on the electronic effects of its substituents.

Identification of Rate-Limiting Steps

For instance, in a potential synthesis or transformation of this compound, each intermediate and transition state would be modeled. By plotting the energy of these species along the reaction coordinate, a comprehensive energy profile is constructed. This profile would visually indicate the highest peak, corresponding to the transition state of the rate-limiting step. Understanding this step is crucial for optimizing reaction conditions to improve yield and reaction speed.

Understanding Steric and Electronic Effects on Reactivity

The reactivity of this compound is dictated by a combination of steric and electronic effects imparted by its substituents.

Electronic Effects: The three fluorine atoms on the benzene ring are strongly electron-withdrawing due to their high electronegativity. This reduces the electron density of the aromatic ring and can affect the acidity of the benzylic proton and the reactivity of the alcohol group. Conversely, the ethoxy group at the 6-position is electron-donating through resonance, which can partially counteract the effect of the fluorine atoms. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by calculating atomic charges and orbital interactions.

Steric Effects: The ethoxy group and the fluorine atom at the 2-position can create steric hindrance around the benzylic alcohol functional group. This steric bulk can impede the approach of reagents, thereby slowing down reaction rates compared to less substituted benzyl alcohols. Molecular modeling can visualize and quantify this steric hindrance, helping to predict how the molecule will interact with other reactants.

Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for compound characterization. epstem.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing frequency calculations on the optimized geometry of the molecule. These calculations predict the vibrational frequencies corresponding to different functional groups. For this compound, characteristic peaks for the O-H stretch of the alcohol, C-O stretch, C-F stretches, and aromatic C-H stretches would be predicted.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the structure of the molecule. The predicted NMR spectrum would show distinct signals for the ethoxy protons, the methylene (B1212753) protons of the benzyl group, the aromatic protons, and the various carbon atoms in the molecule, with their chemical shifts influenced by the surrounding electronic environment.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| IR | O-H Stretch | ~3350 cm⁻¹ |

| IR | Aromatic C-H Stretch | ~3050 cm⁻¹ |

| IR | C-F Stretch | ~1100-1300 cm⁻¹ |

| ¹H NMR | -CH₂- (benzyl) | ~4.7 ppm |

| ¹H NMR | -O-CH₂- (ethoxy) | ~4.1 ppm |

| ¹H NMR | -CH₃ (ethoxy) | ~1.4 ppm |

| ¹³C NMR | C-OH | ~60 ppm |

| ¹³C NMR | Aromatic Carbons | ~110-150 ppm |

Note: These are estimated values based on typical ranges for similar functional groups and may vary based on the specific computational method and basis set used.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a hypothetical ¹H NMR spectrum of 6-Ethoxy-2,3,4-trifluorobenzyl alcohol, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show a signal for the single aromatic proton (H-5), which would likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms. The ethoxy group would produce a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The benzylic methylene protons (-CH₂OH) would likely appear as a triplet, coupled to the hydroxyl proton, unless deuterium exchange is performed. The hydroxyl proton itself would typically be a broad singlet.

Table 1. Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H | 6.8 - 7.5 | m |

| CH₂OH | ~4.7 | t |

| OCH₂ | ~4.1 | q |

| OH | Variable | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The aromatic region would display six signals for the benzene (B151609) ring carbons, with their chemical shifts and multiplicities being significantly influenced by the fluorine and ethoxy substituents. The signals for carbons bonded to fluorine would appear as doublets or triplets with characteristic C-F coupling constants. The benzylic carbon (-CH₂OH) and the two carbons of the ethoxy group (-OCH₂CH₃) would be found in the aliphatic region of the spectrum.

Table 2. Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-F | 135 - 160 (with C-F coupling) |

| C-OEt | 140 - 155 (with C-F coupling) |

| C-H | 110 - 125 (with C-F coupling) |

| C-CH₂OH | 115 - 130 (with C-F coupling) |

| CH₂OH | ~60 |

| OCH₂ | ~65 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, three distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the three fluorine atoms at the C-2, C-3, and C-4 positions. The chemical shifts and coupling patterns (F-F coupling) would be diagnostic for their relative positions on the aromatic ring.

Advanced NMR Techniques (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons (like C-1, C-2, C-3, C-4, and C-6 of the ring) would be absent. This technique would be instrumental in confirming the assignments of the carbon signals for the benzylic and ethoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula of this compound (C₉H₉F₃O₂). The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing characteristic losses of fragments such as the ethoxy group or the hydroxymethyl group.

Table 3. Compound Name Mentioned

| Compound Name |

|---|

Ionization Techniques (e.g., Electron Ionization (EI), Field Ionization (FI), Electrospray Ionization (ESI))

Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of a compound. The choice of ionization technique is critical, as it influences the extent of fragmentation and the type of ions produced.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). wikipedia.orgemory.edu This process leads to the formation of a molecular ion (M+•) and extensive fragmentation, which provides valuable structural information. nih.govyoutube.com For this compound, the molecular ion peak is expected, although its abundance may be low due to the molecule's susceptibility to fragmentation. Key fragmentation pathways would likely involve cleavage of the C-C bond adjacent to the aromatic ring, loss of the ethoxy group, and rearrangements involving the fluorine and hydroxyl groups.

Field Ionization (FI) is a softer ionization technique that uses a strong electric field to ionize the analyte. This method imparts less energy to the molecule, resulting in a more abundant molecular ion peak and significantly less fragmentation compared to EI. FI would be particularly useful for confirming the molecular weight of this compound with greater certainty.

Electrospray Ionization (ESI) is another soft ionization technique, well-suited for polar and thermally labile molecules. nih.govyoutube.com In ESI, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. youtube.com For this compound, ESI would likely produce protonated molecules, [M+H]+, in positive ion mode, or deprotonated molecules, [M-H]-, in negative ion mode. The resulting mass spectrum would be simple, dominated by the pseudomolecular ion, making it ideal for accurate molecular weight determination. The unique properties of per- and polyfluoroalkyl substances (PFAS) can influence their ESI response. nih.gov

| Ionization Technique | Expected Ion Type | Typical Fragmentation | Primary Application |

|---|---|---|---|

| Electron Ionization (EI) | M+•, Fragment Ions | Extensive | Structural Elucidation |

| Field Ionization (FI) | M+• | Minimal | Molecular Weight Confirmation |

| Electrospray Ionization (ESI) | [M+H]+ or [M-H]- | Very Little | Molecular Weight Determination of Polar Compounds |

| Proposed Fragment (EI-MS) | m/z (mass-to-charge ratio) | Origin |

|---|---|---|

| [C9H7F3O2]+• (Molecular Ion) | 220.04 | Parent Molecule |

| [C8H4F3O]+ | 173.02 | Loss of -CH2OH |

| [C7H4F3O]+ | 159.02 | Loss of -OCH2CH3 |

| [C6H2F3]+ | 127.01 | Loss of Ethoxy and Benzyl (B1604629) Alcohol Groups |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The presence of the hydroxyl (-OH) group of the benzyl alcohol moiety will give rise to a broad absorption band in the region of 3200-3600 cm-1, characteristic of O-H stretching vibrations in hydrogen-bonded alcohols. cdnsciencepub.comresearchgate.net The C-H stretching vibrations of the aromatic ring and the ethoxy group are expected to appear in the 2850-3100 cm-1 region.

The highly electronegative fluorine atoms will significantly influence the spectrum. The C-F stretching vibrations of polyfluorinated aromatic compounds typically produce strong absorption bands in the 1100-1400 cm-1 region. nih.govnih.gov The exact position of these bands is sensitive to the substitution pattern on the aromatic ring.

The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm-1 region. The substitution pattern on the benzene ring will also influence the pattern of overtone and combination bands in the 1660-2000 cm-1 region and the C-H out-of-plane bending bands below 900 cm-1. The C-O stretching vibrations of the ether and alcohol groups are expected to appear in the 1000-1300 cm-1 range. theaic.orgchemicalbook.com

| Vibrational Mode | Expected Wavenumber (cm-1) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Alcohol |

| Aromatic C-H Stretch | 3000-3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850-2980 | Ethoxy Group |

| Aromatic C=C Stretch | 1450-1600 | Aromatic Ring |

| C-F Stretch | 1100-1400 (strong) | Trifluorobenzyl Group |

| C-O Stretch (Alcohol) | 1000-1250 | Alcohol |

| C-O Stretch (Ether) | 1050-1150 | Ethoxy Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions of the substituted benzene chromophore. spcmc.ac.in

Benzene itself exhibits three absorption bands: a strong E1 band around 184 nm, a moderate E2 band around 204 nm, and a weak, fine-structured B band around 256 nm. spcmc.ac.in These bands arise from π→π* transitions. Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. libretexts.org

| Transition | Approximate λmax (nm) | Chromophore |

|---|---|---|

| π→π* (E2-band) | ~210-230 | Substituted Benzene Ring |

| π→π* (B-band) | ~260-280 | Substituted Benzene Ring |

Applications and Potential Research Avenues of 6 Ethoxy 2,3,4 Trifluorobenzyl Alcohol

As a Precursor and Building Block in Organic Synthesis

The true value of 6-ethoxy-2,3,4-trifluorobenzyl alcohol in organic chemistry lies in its utility as a versatile building block. The hydroxyl group can be readily transformed into various other functionalities, while the fluorinated ring influences the reactivity and properties of the resulting molecules.

The compound is an excellent starting point for more elaborate fluorinated aromatic structures. The benzyl (B1604629) alcohol moiety can be converted into a more reactive group, such as a benzyl halide, which can then undergo a variety of carbon-carbon bond-forming reactions.

Activation of the Hydroxyl Group: The primary alcohol can be converted into a good leaving group (e.g., tosylate, mesylate) or a halide (e.g., bromide, chloride) to facilitate nucleophilic substitution.

Cross-Coupling Reactions: Subsequent Suzuki, Stille, or Sonogashira coupling reactions on the derived benzyl halide can introduce new alkyl, aryl, or alkynyl groups, expanding the molecular complexity.

Carbonylation: Under the action of carbon monoxide and a superacid like antimony pentafluoride (SbF₅), polyfluorinated benzyl halides can be carbonylated to produce the corresponding arylacetic acids, a valuable class of compounds. nih.gov

Table 1: Potential Transformations for Synthesizing Fluorinated Aromatic Compounds

| Starting Material | Reagents | Product Type | Potential Application |

| This compound | 1. PBr₃ or SOCl₂ 2. Arylboronic acid, Pd catalyst, base | Biaryl methane (B114726) derivative | Core structure in medicinal chemistry |

| This compound | 1. PCC or DMP (Oxidation) 2. Wittig reagent (e.g., Ph₃P=CH₂) | Styrene derivative | Monomer for specialty polymers |

| This compound | 1. SOCl₂ 2. CO, SbF₅; then H₂O | 6-Ethoxy-2,3,4-trifluorophenylacetic acid | Intermediate for pharmaceuticals |

The alcohol functionality serves as a handle for integrating the 6-ethoxy-2,3,4-trifluorobenzyl motif into larger, more complex molecular frameworks through the formation of ether or ester linkages. This is a fundamental strategy in multi-step organic synthesis. For instance, Williamson ether synthesis or Fischer esterification allows the attachment of this fluorinated block to other molecules of interest, such as natural products, polymers, or other synthetic intermediates.